2-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl thiocyanate
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Overview
Description
2-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl thiocyanate is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a bromine atom at the 5-position of the indole ring, a thiocyanate group, and an oxoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl thiocyanate typically involves the following steps:
Bromination: The indole ring is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Formation of the Oxoethyl Group: The brominated indole is then reacted with an appropriate oxoethylating agent, such as ethyl oxalyl chloride, in the presence of a base like triethylamine.
Thiocyanation: The final step involves the introduction of the thiocyanate group. This can be achieved by reacting the intermediate compound with a thiocyanating agent such as ammonium thiocyanate in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl thiocyanate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The thiocyanate group can be hydrolyzed to form corresponding amides or acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the thiocyanate group.
Major Products Formed
Substitution Products: Various substituted indole derivatives.
Oxidation Products: Oxidized forms of the indole ring.
Reduction Products: Reduced forms of the indole ring.
Hydrolysis Products: Amides or acids derived from the thiocyanate group.
Scientific Research Applications
2-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl thiocyanate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl thiocyanate involves its interaction with specific molecular targets and pathways. The bromine atom and thiocyanate group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-chloro-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl thiocyanate
- 2-(5-fluoro-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl thiocyanate
- 2-(5-iodo-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl thiocyanate
Uniqueness
The presence of the bromine atom at the 5-position of the indole ring in 2-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl thiocyanate imparts unique chemical and biological properties compared to its chloro, fluoro, and iodo analogs
Properties
IUPAC Name |
[2-(5-bromo-2,3-dihydroindol-1-yl)-2-oxoethyl] thiocyanate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2OS/c12-9-1-2-10-8(5-9)3-4-14(10)11(15)6-16-7-13/h1-2,5H,3-4,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMNOEMENWVNIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)Br)C(=O)CSC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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